3-(3-Hydroxyphenyl)-2-propenoic acid
Overview
Description
3-(3-Hydroxyphenyl)-2-propenoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a propenoic acid moiety. This compound is known for its significance in various biochemical and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-2-propenoic acid can be achieved through several methods. One common approach involves the use of the Reformatsky reaction, which utilizes indium-mediated sonochemical conditions to produce the desired compound . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. For instance, biosynthesis pathways using glucose as a substrate in microorganisms like Saccharomyces cerevisiae have been explored . These methods are environmentally friendly and align with sustainable development goals.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy group into a carbonyl group.
Reduction: Reduction reactions can convert the propenoic acid moiety into a propanoic acid derivative.
Substitution: Substitution reactions often involve the replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives such as 3-(3-oxo-phenyl)-2-propenoic acid, 3-(3-hydroxyphenyl)-propanoic acid, and various substituted phenylpropenoic acids.
Scientific Research Applications
3-(3-Hydroxyphenyl)-2-propenoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of cellular adhesion molecules, thereby reducing monocyte adhesion to endothelial cells . This action is mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: This compound is a major microbial metabolite and shares structural similarities with 3-(3-Hydroxyphenyl)-2-propenoic acid.
3-Hydroxyphenylacetic acid: Known for its blood pressure-reducing properties, this compound also has a hydroxyphenyl group but differs in its acetic acid moiety.
3-Phenylpropionic acid: This compound is structurally similar but lacks the hydroxy group, which significantly alters its chemical properties and applications.
Uniqueness
This compound is unique due to its specific hydroxyphenyl and propenoic acid structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Properties
IUPAC Name |
3-(3-hydroxyphenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDGJDHHZEWEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891551 | |
Record name | 3-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-30-7 | |
Record name | m-Coumaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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